5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17408671
InChI: InChI=1S/C13H12O3/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(8-14)15-13/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC17408671

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde -

Specification

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
IUPAC Name 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde
Standard InChI InChI=1S/C13H12O3/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(8-14)15-13/h3-8H,1-2H3
Standard InChI Key BKNLPUUVSGCACZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)OC2=CC=C(O2)C=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde, reflecting its substitution pattern. The furan ring serves as the core structure, with the aldehyde group at position 2 and the 2,5-dimethylphenoxy group at position 5. Its molecular formula is C13_{13}H14_{14}O3_{3}, with a molecular weight of 218.25 g/mol .

Key Structural Features:

  • Furan ring: A five-membered aromatic heterocycle with one oxygen atom, contributing to electron-rich character.

  • Aldehyde group: A highly reactive carbonyl group at position 2, enabling nucleophilic additions and condensations.

  • 2,5-Dimethylphenoxy substituent: A bulky aromatic group introducing steric hindrance and modulating electronic properties.

The compound’s structure has been confirmed via spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, 13C^{13}\text{C} NMR data for analogous furan-carbaldehydes show characteristic peaks for the aldehyde carbon (~190 ppm) and furan ring carbons (~110–160 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde typically involves coupling a substituted phenol derivative with a functionalized furan precursor. Common methods include:

Nucleophilic Aromatic Substitution

A halogenated furan-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) reacts with 2,5-dimethylphenol under basic conditions. The phenol’s oxygen acts as a nucleophile, displacing the halogen atom on the furan ring. This method requires catalysts such as potassium carbonate and polar aprotic solvents like dimethylformamide (DMF) .

Mitsunobu Reaction

This approach utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the coupling of 2,5-dimethylphenol with furan-2-carbaldehyde derivatives. The reaction proceeds via an oxonium intermediate, achieving high regioselectivity .

Oxidation of Alcohol Precursors

5-(2,5-Dimethylphenoxy)furan-2-methanol can be oxidized to the corresponding aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .

Optimization and Yield

Reaction conditions significantly impact yield and purity:

ParameterOptimal ConditionEffect on Yield
Temperature80–100°CMaximizes kinetics without decomposition
SolventAnhydrous DMF or THFEnhances solubility of aromatic substrates
CatalystK2_2CO3_3Facilitates deprotonation of phenol
Reaction Time12–24 hoursEnsures complete conversion

Yields typically range from 65% to 85%, with purity >95% achievable via column chromatography .

Physicochemical Properties

Spectral Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 9.75 (s, 1H, CHO), 7.45 (d, 1H, furan H-3), 7.02–6.95 (m, 3H, aromatic H), 6.55 (d, 1H, furan H-4), 2.32 (s, 6H, CH3_3) .

  • IR (KBr): ν 1685 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (aromatic C=C) .

  • MS (EI): m/z 218 [M]+^+, 189 [M–CHO]+^+.

Solubility and Stability

The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but insoluble in water. It is stable under inert atmospheres but prone to oxidation in air, necessitating storage at –20°C in amber vials .

Chemical Reactivity

Aldehyde Group Reactivity

The aldehyde moiety participates in classic carbonyl reactions:

  • Nucleophilic addition: Reacts with amines to form Schiff bases, useful in pharmaceutical synthesis.

  • Oxidation: Converts to carboxylic acids using KMnO4_4 or Ag2_2O .

  • Condensation: Forms imines or hydrazones with hydrazine derivatives .

Furan Ring Reactivity

The electron-rich furan ring undergoes electrophilic substitution at position 5:

  • Nitration: Generates nitro derivatives using HNO3_3/H2_2SO4_4 .

  • Diels-Alder reactions: Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride).

Substituent Effects

The 2,5-dimethylphenoxy group:

  • Steric hindrance: Limits reactivity at position 5 of the furan ring.

  • Electronic effects: Electron-donating methyl groups enhance furan’s aromaticity, reducing electrophilic attack rates .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor for bioactive molecules:

  • Antimicrobial agents: Schiff base derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL).

  • Anticancer drugs: Analogues inhibit topoisomerase II with IC50_{50} values <10 µM .

Materials Science

  • Ligands in catalysis: Coordinates to transition metals (e.g., Pd, Cu) for cross-coupling reactions .

  • Polymer precursors: Forms thermosetting resins via aldehyde-amine polycondensation .

Comparative Analysis of Furan Derivatives

CompoundKey FeaturesApplications
5-Phenylfuran-2-carbaldehydeSimpler structure, lower steric bulkAntitumor agents
HMF sulfonatesEnhanced water solubilityBiobased polymers
Furan-2,5-dicarboxaldehydeDual aldehyde groupsCrosslinking agents

Future Directions

Research priorities include:

  • Green synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Biological screening: Expanding studies on antiviral and anti-inflammatory properties.

  • Computational modeling: Predicting reactivity using DFT calculations .

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